4-Borono-2-methylbenzoic acid
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Overview
Description
4-Borono-2-methylbenzoic acid: is an organic compound with the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group (-B(OH)2) attached to a benzene ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position .
Mechanism of Action
4-Borono-2-methylbenzoic acid, also known as 4-Carboxy-3-methylphenylboronic acid, is a chemical compound with the molecular formula C8H9BO4 . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, primarily in laboratory research and chemical production processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, it is recommended to store the compound in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
For instance, they are often used in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known roles of boronic acids in biochemical reactions .
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with proteins, nucleic acids, and carbohydrates, which could potentially lead to changes in gene expression, enzyme inhibition or activation .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, and it is plausible that 4-Borono-2-methylbenzoic acid could interact with certain enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Borono-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the borylation of 2-methylbenzoic acid using boron reagents. For instance, the reaction of 2-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-2-methylbenzoic acid primarily undergoes Suzuki-Miyaura coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., DMF, toluene)
Reaction temperatures: typically range from 80°C to 120°C.
Major Products: The major products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Borono-2-methylbenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
4-Bromo-2-methylbenzoic acid: (CAS: 68837-59-2)
Comparison: 4-Borono-2-methylbenzoic acid is unique due to its boronic acid group, which makes it highly suitable for Suzuki-Miyaura coupling reactions. In contrast, 4-bromo-2-methylbenzoic acid and 4-bromo-2-flu
Properties
IUPAC Name |
4-borono-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNNWPPDDRQZJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681887 |
Source
|
Record name | 4-Borono-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191089-06-2 |
Source
|
Record name | 4-Borono-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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